![molecular formula C10H22N2OS B2877361 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol CAS No. 1602930-24-4](/img/structure/B2877361.png)
1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol, also known as DMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMTP is a chiral compound with two enantiomers, and its synthesis method involves the reaction of morpholine with 2,2-dimethylthioacetaldehyde followed by reductive amination with methylamine.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has focused on the synthesis and structural characterization of compounds related to "1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol". For instance, studies on cathinones, which share structural similarities, have been characterized using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction to understand their molecular configurations and properties (Nycz et al., 2011).
Chemical Synthesis and Applications
Another aspect of research involves the synthesis of tertiary amines, including derivatives similar to "1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol", and their application in corrosion inhibition. These compounds have shown effectiveness in forming protective layers on metal surfaces, thereby inhibiting corrosion, which is vital in materials science and engineering (Gao et al., 2007).
Pharmacological Potential
There is interest in the pharmacological potential of compounds structurally related to "1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol", particularly as neurokinin-1 receptor antagonists. These compounds have been explored for their efficacy in pre-clinical tests relevant to clinical outcomes in conditions like emesis and depression, showcasing the therapeutic potential of such molecules (Harrison et al., 2001).
Heterocyclic Derivative Synthesis
Research has also delved into the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds with potential applications in drug development and organic synthesis (Bacchi et al., 2005).
Propriétés
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2OS/c1-10(2)8-12(4-5-14-10)7-9(13)6-11-3/h9,11,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBRJJVHMZSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(CNC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol | |
CAS RN |
1602930-24-4 |
Source
|
Record name | 1-(2,2-dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.